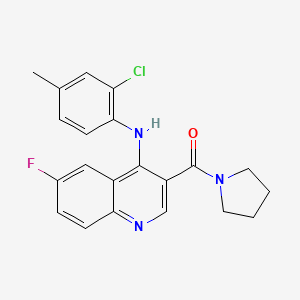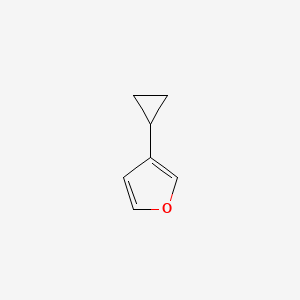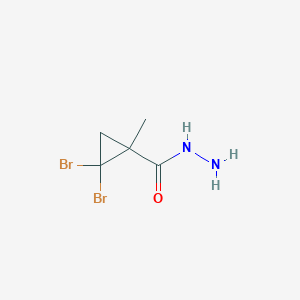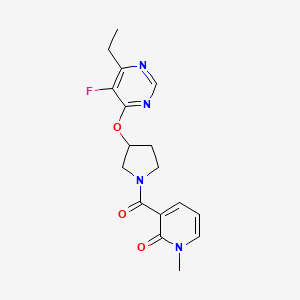
(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic molecule that is likely to possess a quinoline core structure, which is a common feature in many pharmacologically active compounds. The presence of a pyrrolidine ring suggests potential for increased solubility and membrane permeability, while the methanone moiety could imply a ketone functional group contributing to the molecule's reactivity. The chloro and fluoro substituents indicate the presence of halogen atoms, which can significantly affect the molecule's biological activity and physicochemical properties.
Synthesis Analysis
Although the specific synthesis of (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is not detailed in the provided papers, similar synthetic strategies can be inferred from the synthesis of related compounds. For instance, the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative is achieved through a two-step procedure involving Povarov cycloaddition reaction followed by N-furoylation processes, starting from commercial reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly starting from amines and halogenated reagents, and employing similar cycloaddition techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray diffraction data . These methods provide detailed information about the molecular framework, functional groups, and three-dimensional conformation. For the compound , similar structural analysis would be essential to confirm the presence and position of the functional groups, as well as to understand the overall molecular geometry.
Chemical Reactions Analysis
The reactivity of such compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule. For example, the substitution of an electron-withdrawing group in a molecule has been analyzed to understand its structural changes and impact on reactivity . The chloro and fluoro groups in the compound of interest are electron-withdrawing, which could make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like (4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can be predicted based on its molecular structure. The presence of halogens suggests higher molecular weight and potential for specific intermolecular interactions, such as hydrogen bonding or halogen bonding. Theoretical calculations, such as density functional theory (DFT), can provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers, as well as the thermodynamic stability and reactivity of the compound . The HOMO-LUMO energy gap obtained from such calculations can indicate the compound's chemical reactivity and potential for interaction with biological targets.
Applications De Recherche Scientifique
Synthesis and Imaging Applications
- Synthesis for PET Imaging in Parkinson's Disease : A study by Wang et al. (2017) discusses the synthesis of a similar compound for potential use as a PET imaging agent in Parkinson's disease. The compound showed high radiochemical purity and significant specific activity, indicating its potential for medical imaging applications.
Anticonvulsant Activities
- Development as Anticonvulsant Agents : Malik and Khan (2014) researched compounds similar in structure for their anticonvulsant activities. Their study, found in Journal of Enzyme Inhibition and Medicinal Chemistry, highlighted one compound with significantly high potency and a protective index much higher than standard drugs, showing promise for treating seizure disorders.
Crystal and Molecular Structure Analysis
- Crystallographic Studies : Research by Lakshminarayana et al. (2009) in Molecular Crystals and Liquid Crystals focused on a similar compound's crystal structure. Their study provides insights into the molecular arrangement and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications.
Synthesis and Characterization
- Synthesis and Potential Applications : Tuyun and Yıldız (2018) synthesized and characterized new cyclic aminobenzoquinones, including compounds with similar structures. Detailed in Journal of the Turkish Chemical Society, Section A: Chemistry, their research contributes to the understanding of such compounds' properties, which might be relevant for various applications.
Antitumor Activity
- Potential in Cancer Treatment : Tang and Fu (2018) synthesized a compound with a similar structure, investigating its effects on cancer cell lines. Their findings, published in the Journal of Chemical Research, revealed significant inhibition of cell proliferation, indicating potential applications in cancer treatment.
Psychopharmacological Applications
- Development as 5-HT1A Receptor Agonists : Vacher et al. (1999), in their study published in the Journal of medicinal chemistry, explored compounds with a structure similar to the query for their potential as 5-HT1A receptor agonists. These compounds showed promising antidepressant effects, indicating their potential application in psychopharmacology.
Analgesic Applications
- Application in Pain Management : Research by Deseure et al. (2002) in European journal of pharmacology looked at compounds structurally similar for their efficacy in pain management. The compounds significantly decreased hyperresponsiveness in a rat model, suggesting their potential use in treating neuropathic pain.
Propriétés
IUPAC Name |
[4-(2-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c1-13-4-6-19(17(22)10-13)25-20-15-11-14(23)5-7-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDQZMATAACMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Chloro-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)
![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)
![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)